Ocular Irritation Risk Reduction: Brinzolamide/Timolol versus Dorzolamide/Timolol Fixed Combinations
In a systematic review and meta-analysis of 12 studies including 1,885 patients comparing brinzolamide/timolol (BT) fixed combination versus dorzolamide/timolol (DT) fixed combination, BT demonstrated a 49% lower risk of ocular irritation (risk ratio = 0.51, P < 0.001). This tolerability advantage was corroborated by patient preference studies favoring the brinzolamide-containing regimen due to reduced ocular discomfort [1]. The morning IOP reduction advantage for BT versus DT was statistically significant (mean difference = 0.56 mmHg, P < 0.001 at ≥12 weeks), though the absolute difference was modest and its clinical relevance uncertain [1].
| Evidence Dimension | Ocular irritation adverse event incidence |
|---|---|
| Target Compound Data | Brinzolamide/timolol: risk ratio 0.51 vs. comparator |
| Comparator Or Baseline | Dorzolamide/timolol: reference group (RR = 1.0) |
| Quantified Difference | 49% lower risk of ocular irritation (RR = 0.51, P < 0.001) |
| Conditions | Systematic review and meta-analysis; 12 studies (11 RCTs); 1,885 glaucoma patients; follow-up up to ≥12 weeks |
Why This Matters
Ocular irritation is a primary driver of treatment discontinuation; a 49% relative risk reduction provides a quantifiable, patient-relevant advantage for procurement decisions favoring brinzolamide-based formulations.
- [1] Alamoudi A, et al. Comparative safety and efficacy of brinzolamide/timolol and dorzolamide/timolol in the treatment of glaucoma patients: A systematic review and meta-analysis. Eur J Ophthalmol. 2026 Feb 16:11206721261422832. View Source
